1-Bromo-2,6-difluorobenzene

Photochemistry Reaction kinetics Aryl halide reactivity

1-Bromo-2,6-difluorobenzene (CAS 64248-56-2) is a halogenated aromatic building block featuring a 1,3-difluorobenzene core with a bromine substituent at the 2-position, yielding the molecular formula C₆H₃BrF₂ and a molecular weight of approximately 192.99 g/mol. At room temperature, it is a clear, colorless to light yellow liquid with a density of 1.71 g/mL, a boiling point of 61 °C at 35 mmHg, a flash point of 53 °C, and a refractive index of 1.510–1.512.

Molecular Formula C6H3BrF2
Molecular Weight 192.99 g/mol
CAS No. 64248-56-2
Cat. No. B153491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,6-difluorobenzene
CAS64248-56-2
Synonyms(2,6-Difluorophenyl)bromide;  1-Bromo-2,6-difluorobenzene;  2,6-Difluorobromobenzene;  2-Bromo-1,3-difluorobenzene
Molecular FormulaC6H3BrF2
Molecular Weight192.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Br)F
InChIInChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H
InChIKeyHRZTZLCMURHWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,6-difluorobenzene (CAS 64248-56-2): Key Properties and Procurement Considerations


1-Bromo-2,6-difluorobenzene (CAS 64248-56-2) is a halogenated aromatic building block featuring a 1,3-difluorobenzene core with a bromine substituent at the 2-position, yielding the molecular formula C₆H₃BrF₂ and a molecular weight of approximately 192.99 g/mol [1]. At room temperature, it is a clear, colorless to light yellow liquid with a density of 1.71 g/mL, a boiling point of 61 °C at 35 mmHg, a flash point of 53 °C, and a refractive index of 1.510–1.512 . The compound is widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, including tris(fluorophenyl)boranes and small-molecule anticonvulsant agents .

1-Bromo-2,6-difluorobenzene (64248-56-2): Why Regioisomers and Halogen Analogs Are Not Interchangeable


1-Bromo-2,6-difluorobenzene cannot be substituted with other bromodifluorobenzene regioisomers or different 2,6-difluorohalobenzenes without altering critical reaction outcomes. The specific 2,6-difluoro substitution pattern creates a unique electronic environment that governs regioselectivity in cross-coupling reactions, while the bromine atom provides an optimal balance of reactivity and stability for metal-catalyzed transformations . Replacing this compound with 1-bromo-2,4-difluorobenzene (CAS 348-57-2) or 1-chloro-2,6-difluorobenzene (CAS 38361-37-4) will result in different product distributions, reaction rates, and physical properties, as documented in comparative photolysis studies [1]. The quantitative evidence below substantiates why procurement should specify CAS 64248-56-2 for applications requiring predictable reactivity and regiochemical control.

Quantitative Differentiation Evidence for 1-Bromo-2,6-difluorobenzene (64248-56-2)


Enhanced Photolytic C–Br Bond Cleavage Efficiency Compared to 2,4-Difluoro Regioisomer

Photolysis experiments demonstrate that 1-bromo-2,6-difluorobenzene undergoes C–Br bond cleavage more readily than its 1-bromo-2,4-difluorobenzene regioisomer under identical conditions [1]. This difference is attributed to the symmetric electron-withdrawing effect of the ortho-fluorine substituents in the 2,6-isomer, which facilitates the homolytic cleavage pathway [1].

Photochemistry Reaction kinetics Aryl halide reactivity

Lower Boiling Point and Density Differentiate from 2,4-Difluoro and 3,5-Difluoro Regioisomers

The 2,6-difluoro substitution pattern imparts distinct physical properties that facilitate its isolation and handling compared to other bromodifluorobenzene regioisomers. 1-Bromo-2,6-difluorobenzene exhibits a boiling point of 61 °C at 35 mmHg and a density of 1.71 g/mL , whereas 1-bromo-2,4-difluorobenzene boils at 145–146 °C at 760 mmHg with a density of 1.708 g/mL , and 1-bromo-3,5-difluorobenzene boils at approximately 203 °C at 760 mmHg [1].

Physical properties Separation science Process chemistry

Reactivity Profile in Zeolite-Catalyzed Isomerization: Feasibility of Conversion to 3,5-Difluoro Isomer

1-Bromo-2,6-difluorobenzene can serve as a feedstock for the production of 1-bromo-3,5-difluorobenzene via zeolite-catalyzed isomerization. A patent process demonstrates that mixtures containing 1-bromo-2,6-difluorobenzene and 1-bromo-2,4-difluorobenzene undergo isomerization over pentasil-type acidic zeolites (e.g., HZSM-5) to yield the 3,5-difluoro isomer [1]. This establishes the 2,6-isomer as a viable precursor for accessing the thermodynamically more stable 3,5-isomer, a capability not shared by all regioisomers.

Isomerization Zeolite catalysis Process chemistry

Ortho-Directing Fluorine Effect Enables Regioselective Cross-Coupling Not Achievable with Chloro Analog

The ortho-fluorine substituents in 1-bromo-2,6-difluorobenzene exert a strong directing effect in palladium-catalyzed cross-coupling reactions. Studies on fluorobenzenes with directing groups demonstrate that fluoro substituents at ortho positions facilitate selective coupling at the bromine-bearing carbon while leaving C–F bonds intact, a regioselectivity pattern not observed with the corresponding chloro analog . In contrast, 1-chloro-2,6-difluorobenzene (CAS 38361-37-4) exhibits lower reactivity in similar coupling reactions due to the stronger C–Cl bond and reduced ability to stabilize transition states.

Cross-coupling Regioselectivity Organometallic chemistry

Optimal Application Scenarios for 1-Bromo-2,6-difluorobenzene (64248-56-2) Based on Differential Evidence


Synthesis of Tris(2,6-difluorophenyl)borane Lewis Acid Catalysts

1-Bromo-2,6-difluorobenzene is the direct precursor for preparing tris(2,6-difluorophenyl)borane, a potent Lewis acid catalyst used in olefin polymerization, hydrosilylation, and frustrated Lewis pair chemistry . The 2,6-difluoro substitution pattern is essential for the steric and electronic properties that confer high catalytic activity and stability to the resulting borane. Substituting with the 2,4- or 3,5-difluoro isomers would yield boranes with altered Lewis acidity and steric bulk, compromising catalytic performance. For researchers developing or scaling up organocatalytic processes, procurement of CAS 64248-56-2 is mandatory to reproduce literature procedures and achieve expected catalytic outcomes.

Pharmaceutical Intermediates Requiring Ortho-Fluorine Motifs

This compound serves as a key building block in the synthesis of small-molecule anticonvulsant and antiproliferative agents . The ortho-fluorine atoms enhance metabolic stability and modulate lipophilicity, critical parameters in drug design. The bromine atom provides a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce diverse pharmacophores. In contrast, the chloro analog would exhibit lower coupling yields, potentially requiring higher catalyst loadings or longer reaction times, which increases cost and impurity profiles. Medicinal chemistry groups should specifically source 1-bromo-2,6-difluorobenzene to ensure reproducible synthetic access to lead compounds described in patent and literature disclosures.

Photochemical Studies of Aryl Halide Dissociation Dynamics

The enhanced photolytic C–Br bond cleavage of 1-bromo-2,6-difluorobenzene relative to the 2,4-isomer makes it a preferred substrate for fundamental studies of excited-state dynamics and bond-breaking mechanisms [1]. Its symmetric substitution pattern reduces conformational complexity, facilitating computational modeling and interpretation of experimental velocity map imaging data. For physical chemistry laboratories investigating halogenated aromatic photophysics, the 2,6-isomer offers a cleaner, more interpretable system compared to unsymmetrical regioisomers, enabling more precise determination of dissociation energies and branching ratios.

Agrochemical and Liquid Crystal Material Synthesis

The compound is widely employed as an intermediate in the manufacture of agrochemicals and liquid crystal materials . The 2,6-difluoro substitution imparts favorable dielectric anisotropy and low viscosity, properties highly valued in liquid crystal display (LCD) formulations. The lower boiling point of the 2,6-isomer compared to other bromodifluorobenzenes simplifies purification and reduces solvent usage during scale-up. Procurement teams supporting agrochemical R&D or specialty materials production should specify CAS 64248-56-2 to align with established manufacturing processes and quality specifications.

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